3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a thiazepane ring, a benzonitrile group, and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorophenyl-substituted amine with a suitable sulfonyl chloride can yield the thiazepane ring, which is then further functionalized to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzamide
- 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoic acid
Uniqueness
3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazepane ring and benzonitrile group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Biological Activity
3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19ClN2O4S
- Molecular Weight : 394.9 g/mol
- CAS Number : 2034530-48-6
The compound features a thiazepane ring, a chlorophenyl group, and a benzonitrile moiety. These structural components are believed to contribute to its diverse biological activities.
The biological activity of this compound is likely linked to its ability to interact with various molecular targets. The thiazepane structure may enhance binding affinity to enzymes or receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, making it a target for Alzheimer's disease therapies.
- Antiproliferative Activity : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds. For instance, a series of thiazepane derivatives exhibited significant AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar inhibitory properties.
Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | AChE Inhibitor | 2.7 | |
Compound B | Antiproliferative | 5.0 | |
Compound C | AChE Inhibitor | 3.5 |
Case Studies and Research Findings
- Alzheimer's Disease Research :
- Cancer Cell Line Studies :
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQXLBKAOLPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.